4,4'-Disulfanediyldibenzaldehyde
Description
4,4'-Disulfanediyldibenzaldehyde (CAS: 100538-31-6) is an organic compound with the molecular formula C₁₄H₁₀O₂S₂ and a molecular weight of 274.36 g/mol . Its structure features two benzaldehyde moieties connected by a disulfide (-S-S-) linkage at the para positions (Figure 1). The aldehyde groups render it reactive in condensation and nucleophilic addition reactions, while the disulfide bond introduces redox sensitivity, enabling dynamic covalent behavior under reducing or oxidizing conditions . This compound is typically synthesized via oxidative coupling of 4-mercaptobenzaldehyde derivatives, as demonstrated in procedures involving iodine-mediated disulfide bond formation .
Properties
IUPAC Name |
4-[(4-formylphenyl)disulfanyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPKFDVCAFADTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)SSC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediyldibenzaldehyde typically involves the oxidation of 4,4’-dithiobisbenzoic acid. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Disulfanediyldibenzaldehyde may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully monitored to achieve efficient production.
Types of Reactions:
Oxidation: 4,4’-Disulfanediyldibenzaldehyde can undergo further oxidation to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products:
Sulfone Derivatives: Formed through oxidation.
Thiols: Formed through reduction.
Aldehyde Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4,4’-Disulfanediyldibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific redox properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediyldibenzaldehyde involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical processes. This compound can interact with proteins and enzymes, affecting their structure and function through the formation or reduction of disulfide bonds.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 4,4'-Disulfanediyldibenzaldehyde and analogous compounds:
Key Observations:
Disulfide vs. Sulfonyl/Ether Linkages : The disulfide bond in this compound is redox-active, unlike the stable sulfonyl or ether groups in analogs. This property enables reversible bond cleavage, relevant in drug delivery and polymer chemistry .
Substituent Effects :
- Nitro groups in 4,4’-Dinitro-2,3’-disulfanediyldibenzaldehyde increase electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to the parent compound .
- Bromo substituents in 6,6’-Dibromo-3,3’-oxydibenzoic acid introduce steric hindrance and alter solubility .
Functional Group Reactivity: Aldehydes (as in this compound) are more reactive toward nucleophiles than phenol or carboxylic acid groups in analogs .
Functional Group and Substituent Effects
Disulfide Bond :
- Prone to reduction (e.g., by thiols) to form thiol intermediates, enabling applications in stimuli-responsive materials .
- Less thermally stable than sulfonyl or ether linkages.
Electron-Withdrawing Groups :
- Nitro groups in 4,4’-Dinitro-2,3’-disulfanediyldibenzaldehyde lower the LUMO energy, facilitating reactions with nucleophiles like hydrazines .
Steric Effects :
- Bromo substituents in 6,6’-Dibromo-3,3’-oxydibenzoic acid reduce solubility in polar solvents but enhance halogen bonding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
